molecular formula C17H16N2O4 B6670025 N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide

Cat. No.: B6670025
M. Wt: 312.32 g/mol
InChI Key: ZOFYDAFAOYVPBM-DZGCQCFKSA-N
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Description

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide is a complex organic compound that features a unique combination of a pyridine ring, an oxolane ring, and a benzodioxole moiety

Properties

IUPAC Name

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(12-4-1-5-14-16(12)23-10-22-14)19-13-6-8-21-15(13)11-3-2-7-18-9-11/h1-5,7,9,13,15H,6,8,10H2,(H,19,20)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFYDAFAOYVPBM-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=C3C(=CC=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C2=C3C(=CC=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane ring, followed by the introduction of the pyridine ring and the benzodioxole moiety. Key steps may include:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced.

    Formation of the Benzodioxole Moiety: This can be synthesized through condensation reactions involving catechol derivatives and appropriate carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the pyridine or benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Alkaloids: These compounds also contain nitrogen heterocycles and exhibit a range of biological activities.

    Piperidine Derivatives: Similar in structure, these compounds are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1,3-benzodioxole-4-carboxamide is unique due to its combination of a pyridine ring, an oxolane ring, and a benzodioxole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

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